molecular formula C8H8ClNO2 B1586266 (2R)-2-amino-2-(3-chlorophenyl)acetic acid CAS No. 25698-37-7

(2R)-2-amino-2-(3-chlorophenyl)acetic acid

Cat. No. B1586266
CAS RN: 25698-37-7
M. Wt: 185.61 g/mol
InChI Key: MGOUENCSVMAGSE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-2-(3-chlorophenyl)acetic acid, also known as chlorphenamine or chlorpheniramine, is a synthetic antihistamine commonly used to treat allergies and hay fever. It is structurally similar to other antihistamines such as diphenhydramine and is a member of the ethanolamine class of antihistamines. Chlorphenamine is an important drug in the treatment of allergic reactions and is often used to reduce the symptoms of allergic rhinitis, hay fever, and other allergic reactions.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Characterization : The synthesis of complex organic compounds, including those with chlorophenyl groups, is crucial for advancing organic chemistry and developing new materials and pharmaceuticals. Studies have detailed the synthesis and spectroscopic characterization (e.g., IR, NMR) of compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related derivatives, showcasing techniques for analyzing compound structures and their intermolecular interactions through methods such as X-ray diffraction (Şahin et al., 2014).

Molecular Docking and Anticancer Drug Synthesis : The development of anticancer drugs involves synthesizing compounds with specific targeting capabilities. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its anticancer activity confirmed through in silico modeling, highlighting the potential for creating targeted therapies (Sharma et al., 2018).

Biological Studies

Antibacterial and Antifungal Activities : Organotin compounds derived from chlorophenyl-acetic acid anions have been studied for their antibacterial and antifungal properties, contributing to the search for new antimicrobial agents (Bhatti et al., 2000).

Material Science and Environmental Applications

Adsorption and Environmental Remediation : The study of adsorption thermodynamics of chlorophenoxy acetic acid on nano-composite materials underscores the significance of such compounds in environmental science, particularly for pollution remediation (Khan & Akhtar, 2011).

Pharmacological Profiles

Enzyme Inhibition : Compounds structurally related to (2R)-2-amino-2-(3-chlorophenyl)acetic acid have been evaluated for their ability to inhibit enzymes like cyclo-oxygenase and 5-lipoxygenase, showcasing their potential in developing pharmacological agents with anti-inflammatory and analgesic properties (Laufer et al., 1994).

properties

IUPAC Name

(2R)-2-amino-2-(3-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOUENCSVMAGSE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363943
Record name (2R)-2-amino-2-(3-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(3-chlorophenyl)acetic acid

CAS RN

25698-37-7
Record name (2R)-2-amino-2-(3-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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